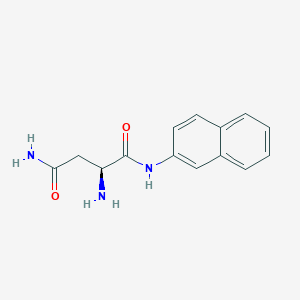

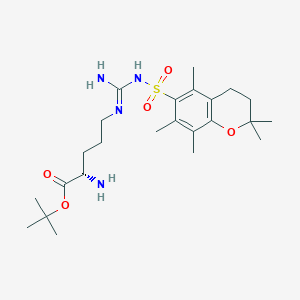

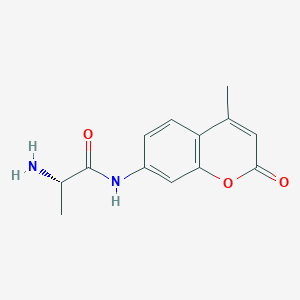

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide” is a chemical compound with the CAS Number: 77471-41-1 . It has a molecular weight of 246.27 and a linear formula of C13H14N2O3 . It is a solid substance that should be stored at 4°C and protected from light .

Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 246.27 and a linear formula of C13H14N2O3 . It should be stored at 4°C and protected from light .Scientific Research Applications

Protease Substrate

H-ALA-AMC is a sensitive fluorogenic protease substrate . The non-fluorescent substrate generates a bright blue fluorescent AMC product that can be easily detected with the DAPI filter set . It has been used for monitoring the protease activity of alanyl aminopeptidase and trypsin .

Anti-Inflammatory Activity

The compound has been synthesized and evaluated for its in vitro anti-inflammatory activity . The results indicated that it exhibited superior activity compared to the standard, ibuprofen .

Antitumor Activity

Coumarin derivatives, which include this compound, have demonstrated antitumor activity . This makes them a subject of interest in cancer research.

Anti-HIV Activity

Studies on coumarin derivatives have also shown anti-HIV activity . This suggests potential applications in the development of treatments for HIV.

Antibacterial and Antifungal Activity

The compound has shown antibacterial and antifungal activities , indicating its potential use in the development of new antimicrobial agents.

Antioxidant Activity

Hydroxycoumarins, which include this compound, have been reported to possess strong antioxidant and protective effects against oxidative stress by scavenging reactive oxygen species .

Central Nervous System Stimulant

The compound has shown central nervous system stimulant effects , suggesting potential applications in neurology and psychiatry.

Enzyme Activity Assays

H-ALA-AMC has been used in various enzyme activity assays . For example, it has been used to initiate the enzyme reaction in tripeptidyl peptidase-1 (TPP1) enzyme activity assay .

Safety and Hazards

Mechanism of Action

Target of Action

It is known that this compound is a derivative of valine , an essential amino acid. Amino acids and their derivatives are known to influence the secretion of anabolic hormones and supply fuel during exercise .

Mode of Action

These compounds are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

It is known that 5-aminolevulinic acid (ala), a metabolic intermediate in higher plants, is a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme . The pathway towards biosynthesis upstream and the metabolism downstream of ALA contains multiple regulatory points that are affected by positive/negative factors .

properties

IUPAC Name |

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-7-5-12(16)18-11-6-9(3-4-10(7)11)15-13(17)8(2)14/h3-6,8H,14H2,1-2H3,(H,15,17)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSOXHMIRLSLKT-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350913 |

Source

|

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide | |

CAS RN |

77471-41-1 |

Source

|

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

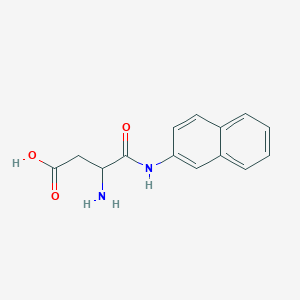

![(3S)-3-amino-4-[(4-methoxynaphthalen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B555710.png)